3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Hexanoyl Group: The hexanoyl group can be introduced via an acylation reaction using hexanoyl chloride in the presence of a base such as pyridine.
Hydroxylation: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-Phenylpyridin-2(1h)-One: A similar compound with a phenyl group instead of a hydroxyphenyl group.
3-Hexanoyl-4-Hydroxy-5-Phenylpyridin-2(1h)-One: A compound with a hexanoyl group but lacking the hydroxyphenyl group.
Uniqueness
3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One is unique due to the presence of both hexanoyl and hydroxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-hexanoyl-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C17H19NO4/c1-2-3-4-5-14(20)15-16(21)13(10-18-17(15)22)11-6-8-12(19)9-7-11/h6-10,19H,2-5H2,1H3,(H2,18,21,22) |
InChI Key |
NUFZHWWYFUWCIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.